molecular formula C20H22N2O2 B14066479 3-Pentyl-5,5-diphenylimidazolidine-2,4-dione CAS No. 102181-51-1

3-Pentyl-5,5-diphenylimidazolidine-2,4-dione

Cat. No.: B14066479
CAS No.: 102181-51-1
M. Wt: 322.4 g/mol
InChI Key: XZTILQZICIFCGW-UHFFFAOYSA-N
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Description

3-Pentyl-5,5-diphenylimidazolidine-2,4-dione is a derivative of hydantoin, a class of compounds known for their diverse biological and pharmacological activities. This compound features a pentyl group attached to the nitrogen atom at the 3-position of the imidazolidine ring, along with two phenyl groups at the 5-position. The imidazolidine-2,4-dione core is a common structural motif in many biologically active molecules, making this compound of significant interest in medicinal chemistry and related fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Pentyl-5,5-diphenylimidazolidine-2,4-dione typically involves the Bucherer–Bergs reaction, a multicomponent reaction that is one of the most convenient methods for preparing 5,5-disubstituted hydantoins. In this reaction, an aldehyde or ketone is heated in aqueous ethanol with potassium cyanide and ammonium carbonate to produce the hydantoin . For this compound, the starting material is 5,5-diphenylimidazolidine-2,4-dione, which is then reacted with pentyl bromide in the presence of a base such as potassium carbonate in a solvent like dimethylformamide .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could involve continuous flow reactors and automated systems to handle the reagents and reaction conditions more efficiently.

Chemical Reactions Analysis

Types of Reactions

3-Pentyl-5,5-diphenylimidazolidine-2,4-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-Pentyl-5,5-diphenylimidazolidine-2,4-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Pentyl-5,5-diphenylimidazolidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazolidine-2,4-dione core can interact with biological macromolecules through hydrogen bonding and hydrophobic interactions, influencing various biochemical pathways. For example, derivatives of this compound have been shown to inhibit certain enzymes involved in cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Pentyl-5,5-diphenylimidazolidine-2,4-dione is unique due to the presence of the pentyl group, which can influence its biological activity and pharmacokinetic properties. This modification can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets .

Properties

CAS No.

102181-51-1

Molecular Formula

C20H22N2O2

Molecular Weight

322.4 g/mol

IUPAC Name

3-pentyl-5,5-diphenylimidazolidine-2,4-dione

InChI

InChI=1S/C20H22N2O2/c1-2-3-10-15-22-18(23)20(21-19(22)24,16-11-6-4-7-12-16)17-13-8-5-9-14-17/h4-9,11-14H,2-3,10,15H2,1H3,(H,21,24)

InChI Key

XZTILQZICIFCGW-UHFFFAOYSA-N

Canonical SMILES

CCCCCN1C(=O)C(NC1=O)(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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